[1,3']Bipiperidinyl-1'-yl-acetic acid
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Overview
Description
[1,3’]Bipiperidinyl-1’-yl-acetic acid: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol It is characterized by the presence of a bipiperidine moiety linked to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’]Bipiperidinyl-1’-yl-acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of [1,3’]bipiperidine as a starting material, which is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of [1,3’]Bipiperidinyl-1’-yl-acetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,3’]Bipiperidinyl-1’-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,3’]Bipiperidinyl-1’-yl-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds .
Medicine
In medicine, [1,3’]Bipiperidinyl-1’-yl-acetic acid and its derivatives are explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [1,3’]Bipiperidinyl-1’-yl-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities with [1,3’]Bipiperidinyl-1’-yl-acetic acid.
Bipiperidine derivatives: Other bipiperidine compounds, such as [1,4’]bipiperidinyl-1’-yl-acetic acid, also exhibit similar structural features.
Uniqueness
What sets [1,3’]Bipiperidinyl-1’-yl-acetic acid apart is its specific bipiperidine linkage and the presence of an acetic acid group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-piperidin-1-ylpiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)10-13-6-4-5-11(9-13)14-7-2-1-3-8-14/h11H,1-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQNNMDBXZDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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